molecular formula C15H11BrN4O2 B15076958 N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

N'-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B15076958
M. Wt: 359.18 g/mol
InChI Key: UIULPKZLAMZOQN-FBCYGCLPSA-N
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Description

N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is a hydrazone derivative known for its versatile applications in various fields of science. This compound is characterized by the presence of a benzimidazole ring, a bromine atom, and a hydroxybenzylidene group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of the reduced hydrazone derivative.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and coordinate with metal ions, which can influence its biological activities. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby exerting its antibacterial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(5-Bromo-2-hydroxybenzylidene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structural features, such as the presence of the benzimidazole ring and the bromine atom, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activities and different reactivity patterns due to these structural differences.

Properties

Molecular Formula

C15H11BrN4O2

Molecular Weight

359.18 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C15H11BrN4O2/c16-11-2-4-14(21)10(5-11)7-19-20-15(22)9-1-3-12-13(6-9)18-8-17-12/h1-8,21H,(H,17,18)(H,20,22)/b19-7+

InChI Key

UIULPKZLAMZOQN-FBCYGCLPSA-N

Isomeric SMILES

C1=CC2=C(C=C1C(=O)N/N=C/C3=C(C=CC(=C3)Br)O)NC=N2

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN=CC3=C(C=CC(=C3)Br)O)NC=N2

Origin of Product

United States

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